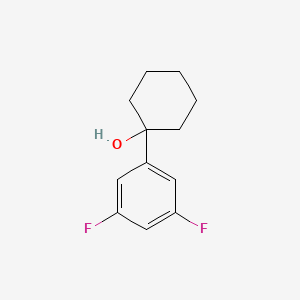

1-(3,5-Difluorophenyl)cyclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Difluorophenyl)cyclohexanol is an organic compound with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.236 g/mol . It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions. This compound is primarily used for research purposes and has various applications in scientific studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)cyclohexanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the preparation of 3,5-difluorophenol, which can be synthesized through a series of steps including the preparation of diazonium salts and their subsequent hydrolysis . The resulting 3,5-difluorophenol can then be used as a starting material for further reactions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production if needed.

Análisis De Reacciones Químicas

Types of Reactions

1-(3,5-Difluorophenyl)cyclohexanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include Dess-Martin periodinane and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

1-(3,5-Difluorophenyl)cyclohexanol has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 1-(3,5-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes such as alcohol dehydrogenase, leading to the formation of different metabolites . The exact pathways and targets depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

3,5-Difluorophenol: A phenol derivative with fluorine atoms at the 3 and 5 positions.

1-(3,5-Difluorophenyl)ethanol: An ethanol derivative with a similar substitution pattern on the phenyl ring

Uniqueness

1-(3,5-Difluorophenyl)cyclohexanol is unique due to the presence of both the cyclohexanol moiety and the 3,5-difluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Actividad Biológica

1-(3,5-Difluorophenyl)cyclohexanol is a compound that has garnered attention due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H14F2O |

| Molecular Weight | 212.24 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)cyclohexan-1-ol |

| InChI | InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |

| InChI Key | WRLFIHJXZDPITP-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to interact with enzymes such as alcohol dehydrogenase, which can lead to the formation of different metabolites that may exert biological effects. Additionally, the compound may influence cellular signaling pathways involved in inflammation and immune responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses in various biological systems.

- Antioxidant Properties : It may also act as an antioxidant, helping to mitigate oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, possibly through the modulation of neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cell cultures. For instance, a study indicated a significant reduction in TNF-alpha levels when cells were treated with varying concentrations of the compound .

- Animal Models : In animal studies, administration of this compound resulted in decreased inflammation markers in models of arthritis and other inflammatory conditions. These findings support its potential use in treating inflammatory diseases.

- Pharmacological Evaluations : Pharmacological assessments have shown that the compound can modulate pain responses and may serve as an analgesic agent. This was particularly noted in pain models where it exhibited dose-dependent effects .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C12H14F2O |

|---|---|

Peso molecular |

212.24 g/mol |

Nombre IUPAC |

1-(3,5-difluorophenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C12H14F2O/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8,15H,1-5H2 |

Clave InChI |

WRLFIHJXZDPITP-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C2=CC(=CC(=C2)F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.